molecular formula C19H14F3NO3 B12093246 (R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one

(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one

Cat. No.: B12093246
M. Wt: 361.3 g/mol
InChI Key: BPIITRPDBHXIGT-KXKDPZRNSA-N
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Description

(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, particularly in the formation of highly functionalized cycloadducts. The presence of the trifluoromethyl group enhances its reactivity and selectivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one typically involves the reaction of (S)-4-phenyl-2-oxazolidinone with 3-(4-(trifluoromethyl)phenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .

Mechanism of Action

The mechanism of action of (R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through its interaction with various reagents and catalysts. The trifluoromethyl group enhances its reactivity and selectivity by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex, chiral molecules .

Properties

Molecular Formula

C19H14F3NO3

Molecular Weight

361.3 g/mol

IUPAC Name

(4R)-4-phenyl-3-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H14F3NO3/c20-19(21,22)15-9-6-13(7-10-15)8-11-17(24)23-16(12-26-18(23)25)14-4-2-1-3-5-14/h1-11,16H,12H2/b11-8+/t16-/m0/s1

InChI Key

BPIITRPDBHXIGT-KXKDPZRNSA-N

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

C1C(N(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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